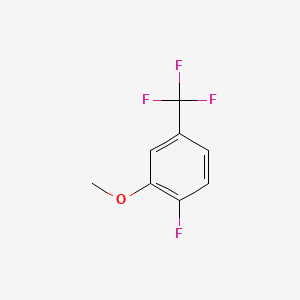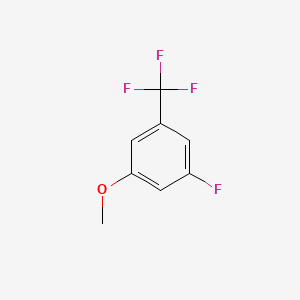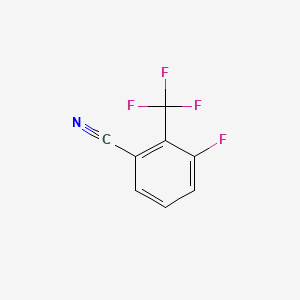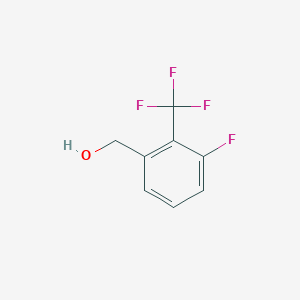![molecular formula C11H13N3OS B1305537 1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305537.png)
1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a useful research compound. Its molecular formula is C11H13N3OS and its molecular weight is 235.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. The primary targets of these compounds are often biological macromolecules that play crucial roles in cellular processes .
Mode of Action
The mode of action of this compound is likely related to its interaction with its targets. The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to changes in the function of the target, resulting in the observed biological effects .
Biochemical Pathways
Thiadiazole derivatives have been shown to disrupt processes related to dna replication, which could inhibit the replication of both bacterial and cancer cells
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Due to the mesoionic nature of thiadiazoles, these compounds are able to cross cellular membranes, suggesting good bioavailability .
Result of Action
The result of the action of this compound is likely to be dependent on the specific biological context. In general, thiadiazole derivatives have been found to exhibit antimicrobial and anticancer activities, suggesting that they may lead to the death of bacterial or cancer cells.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and thus its ability to cross cellular membranes . Additionally, the presence of other molecules could potentially affect the compound’s stability or its interactions with its targets.
Analyse Biochimique
Biochemical Properties
1-(5-Amino-2-methyl-2-phenyl-[1,3,4]thiadiazol-3-yl)-ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives, including this compound, have been reported to inhibit enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These interactions result in the inhibition of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . The compound’s ability to inhibit these enzymes suggests its potential as an anti-inflammatory agent.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiadiazole derivatives, including this compound, have shown cytotoxic properties against cancer cells by disrupting DNA replication processes . This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis . Additionally, the compound’s anti-inflammatory properties further contribute to its effects on cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For example, it inhibits the activity of COX-2 and 5-LOX enzymes, leading to reduced production of pro-inflammatory cytokines . Furthermore, thiadiazole derivatives have been shown to interact with heat shock protein 90 (Hsp90), resulting in the degradation of several oncoproteins . These interactions highlight the compound’s potential as an anticancer and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that thiadiazole derivatives, including this compound, exhibit stability under various conditions . Prolonged exposure may lead to degradation, affecting its efficacy and biological activity. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that thiadiazole derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, the compound may exhibit anti-inflammatory and anticancer properties, while higher doses may result in toxicity and adverse reactions. Understanding the dosage effects is crucial for determining the therapeutic window and safe usage of the compound in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Thiadiazole derivatives have been reported to form charge transfer complexes with acceptors such as 2,3-dichloro-5,6-dicyano-p-benzoquinone and p-chloranil These interactions suggest that the compound may participate in redox reactions and other metabolic processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound’s liposolubility, attributed to the presence of sulfur atoms, facilitates its cellular permeability . Thiadiazole derivatives can cross cellular membranes and interact with transporters or binding proteins, influencing their localization and accumulation within specific tissues . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Thiadiazole derivatives have been shown to localize within the nucleus, where they can interact with DNA and other nuclear components . This localization is essential for the compound’s ability to disrupt DNA replication and exert its cytotoxic effects on cancer cells.
Propriétés
IUPAC Name |
1-(5-amino-2-methyl-2-phenyl-1,3,4-thiadiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)14-11(2,16-10(12)13-14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTKRAYLCPSCAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(SC(=N1)N)(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
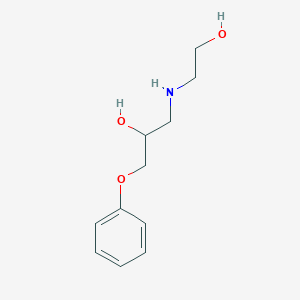

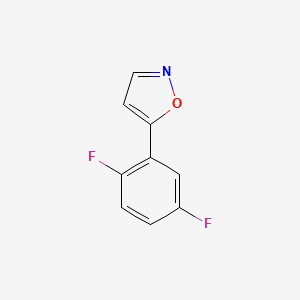


![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1305479.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B1305480.png)

